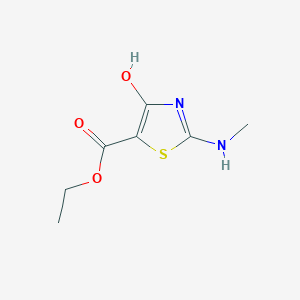

Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-hydroxy-2-(methylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-3-12-6(11)4-5(10)9-7(8-2)13-4/h10H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLFUKTXOACPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661751 | |

| Record name | (5E)-5-[Ethoxy(hydroxy)methylidene]-2-(methylamino)-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-44-7 | |

| Record name | (5E)-5-[Ethoxy(hydroxy)methylidene]-2-(methylamino)-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate: A Comprehensive Technical Guide

Introduction

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and drug development, featuring prominently in a wide array of pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2] A particularly valuable subclass is the 4-hydroxythiazole-5-carboxylate scaffold, which serves as a versatile building block for more complex molecular architectures.[3] This guide provides an in-depth exploration of the most direct and scientifically robust pathway for the synthesis of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate, a functionalized derivative with significant potential for further chemical elaboration. This document is intended for researchers and professionals in organic synthesis and drug discovery, offering detailed mechanistic insights, a field-proven experimental protocol, and a discussion of critical reaction parameters.

Core Synthesis Strategy: The Hantzsch Thiazole Synthesis

The most established and efficient method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[4] This reaction classically involves the condensation of an α-haloketone with a thioamide.[5] For the synthesis of the target molecule, this approach offers a direct and convergent pathway by reacting an appropriate α-halo-β-ketoester with a substituted thiourea. The versatility and high yields often associated with the Hantzsch synthesis make it the logical and authoritative choice for this transformation.[1][2]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule, this compound, reveals two primary starting materials. The thiazole ring is formed by the condensation of a C2-N3-S unit, provided by N-methylthiourea , and a C4-C5 fragment derived from an α-halo-β-ketoester, specifically Ethyl 2-chloroacetoacetate . The 4-hydroxy group is the enol tautomer of the ketone formed after cyclization.

Caption: Retrosynthetic pathway for the target molecule.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-understood, multi-step pathway involving S-alkylation, intramolecular cyclization, and dehydration.[4][5]

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic sulfur atom of N-methylthiourea attacking the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This SN2 reaction forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The primary amino group of the intermediate then acts as a nucleophile, attacking the ketone carbonyl at the C4 position. This step forms a five-membered heterocyclic intermediate, a 4-hydroxythiazoline.

-

Dehydration and Tautomerization: The reaction is driven to completion by the acid-catalyzed dehydration of the 4-hydroxythiazoline intermediate. This elimination of a water molecule results in the formation of the aromatic thiazole ring. The final product exists predominantly as the 4-hydroxy tautomer due to favorable conjugation with the C5-ester group.

Caption: Mechanistic workflow of the Hantzsch synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale. It is adapted from established procedures for Hantzsch thiazole syntheses.[5]

Materials and Reagents:

-

N-Methylthiourea (90.16 g/mol ): 0.90 g (10.0 mmol, 1.0 eq)

-

Ethyl 2-chloroacetoacetate (164.59 g/mol ): 1.65 g (10.0 mmol, 1.0 eq)

-

Ethanol (95% or absolute): 20 mL

-

Sodium Acetate (anhydrous): 0.82 g (10.0 mmol, 1.0 eq) or Triethylamine: 1.01 g (1.4 mL, 10.0 mmol, 1.0 eq)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylthiourea (10.0 mmol) and ethanol (20 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Addition of Haloester: Slowly add ethyl 2-chloroacetoacetate (10.0 mmol) to the solution at room temperature. Causality Note: Ethyl 2-chloroacetoacetate is a lachrymator; this addition should be performed in a well-ventilated fume hood.

-

Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexanes.

-

Work-up and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The reaction often produces the hydrochloride salt of the product, which may precipitate. Add deionized water (20 mL) to the flask. Neutralize the mixture by slowly adding a solution of sodium acetate in water or by adding triethylamine until the pH is approximately 7-8. This deprotonates the product, reducing its aqueous solubility and facilitating precipitation or extraction.

-

Isolation:

-

If a solid precipitates: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold deionized water (2 x 10 mL) to remove any inorganic salts.

-

If no solid forms: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

If an oil is obtained after extraction, purify it using silica gel column chromatography.

-

Key Reaction Parameters & Optimization

The success of the Hantzsch synthesis is dependent on several key parameters that can be optimized to improve yield and purity.

| Parameter | Typical Value/Reagent | Rationale & Optimization Insights |

| α-Halo-β-ketoester | Ethyl 2-chloroacetoacetate | The chloro- derivative is common and cost-effective. The bromo- analogue is more reactive but may lead to more side products. |

| Thioamide | N-methylthiourea | The choice of N-substituted thiourea directly determines the substituent at the 2-position of the thiazole ring.[1] |

| Solvent | Ethanol, Methanol | Protic solvents like ethanol are standard as they effectively dissolve the starting materials and facilitate the reaction.[1] |

| Temperature | Reflux (e.g., ~78 °C for EtOH) | Heating is required to overcome the activation energy for the cyclization and dehydration steps. Reaction times can be reduced at higher temperatures, but this may also increase side product formation. |

| Base (optional) | Sodium Acetate, Pyridine | While the reaction can proceed without a base, adding a mild, non-nucleophilic base can neutralize the HCl formed, preventing potential side reactions and improving yields.[3] |

| Reaction Time | 3 - 6 hours | Monitoring by TLC is crucial to determine the optimal reaction time and avoid degradation of the product with prolonged heating.[6] |

Purification and Characterization

Purification:

-

Recrystallization: This is the preferred method for purifying solid products. An ethanol/water mixture is often effective, where the product is dissolved in hot ethanol and water is added dropwise until turbidity persists, followed by slow cooling.

-

Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel chromatography with a gradient of ethyl acetate in hexanes is typically employed.

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic peaks for the ethyl group (triplet and quartet), the N-methyl group (singlet or doublet if coupled to N-H), the N-H proton, and the O-H proton. ¹³C NMR will confirm the presence of all unique carbon atoms.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H, N-H, C=O (ester), and C=N bonds.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Safety Precautions

-

Ethyl 2-chloroacetoacetate is a lachrymator and irritant. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Ethanol is a flammable liquid. All heating should be conducted using a heating mantle or a water bath, away from open flames.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The Hantzsch thiazole synthesis provides a reliable, high-yielding, and direct route to this compound from readily available starting materials.[2][4] By carefully controlling reaction parameters such as temperature, solvent, and work-up conditions, researchers can efficiently produce this valuable heterocyclic building block. The protocol and insights provided in this guide offer a solid foundation for the successful synthesis and subsequent application of this compound in pharmaceutical and chemical research.

References

-

Deng, H., et al. (2023). Constructing 4-hydroxythiazole-5-carboxamide building blocks in one pot. Arkivoc, 2023(8), pp. 133-144. Available at: [Link]

-

El-Sayed, M. A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(12), pp. 21648–21661. Available at: [Link]

-

Kumar, R., et al. (2013). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. ResearchGate. Available at: [Link]

-

Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), pp. 1-10. Available at: [Link]

-

El-Sayed, M. A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. SynArchive.com. Available at: [Link]

-

Allen, C. F. H. & VanAllan, J. A. (1947). Pseudothiohydantoin. Organic Syntheses, 27, 71. Available at: [Link]

-

Chem Help ASAP (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. Available at: [Link]

-

El-Sayed, M. A., et al. (2015). A plausible mechanism for the formation of Hantzsch thiazole derivatives. ResearchGate. Available at: [Link]

-

Singh, H., et al. (1982). Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. Journal of the Chemical Society, Perkin Transactions 1, pp. 653-656. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Ethyl 2-Chloroacetoacetate in Organic Synthesis. InnoPharmChem. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: A Key Pharmaceutical Intermediate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. While the initial inquiry focused on the closely related 2-methylamino analogue, a thorough review of scientific literature revealed a significant lack of available data for that specific molecule. In contrast, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a well-characterized and pivotal intermediate in the synthesis of various bioactive molecules, most notably the xanthine oxidase inhibitor, Febuxostat.[1] This guide, therefore, focuses on this critical compound to provide actionable and well-supported information for researchers in the field of medicinal chemistry and drug development.

Core Chemical Identity and Physicochemical Properties

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, with the CAS Number 161797-99-5, is a heterocyclic compound featuring a central thiazole ring.[2][3][4] This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents. The molecule's structure is characterized by a 4-hydroxyphenyl group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position of the thiazole ring.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 161797-99-5 | [2][3][4] |

| Molecular Formula | C₁₃H₁₃NO₃S | [2][4] |

| Molecular Weight | 263.31 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 180°C | |

| Boiling Point | 426.8°C | [5] |

| Purity | >98% (by HPLC) | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

Structural Elucidation and Characterization

The structural integrity of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is typically confirmed through a combination of spectroscopic techniques. While publicly available spectra are limited, certificates of analysis for commercial samples confirm that the Nuclear Magnetic Resonance (NMR) spectra are consistent with the assigned structure.[6]

Below is a diagrammatic representation of the chemical structure:

Caption: Chemical structure of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Synthesis Protocols and Mechanistic Insights

The synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a critical step in the production of more complex molecules. A common and efficient method involves the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a representative synthesis of the title compound.

Step 1: Preparation of 4-Hydroxythiobenzamide

While 4-hydroxythiobenzamide can be sourced commercially, its synthesis is often a preliminary step. It can be prepared from p-cyanophenol and thioacetamide in an acidic aqueous solution.

Step 2: Cyclization to form the Thiazole Ring

-

A mixture of 4-hydroxythiobenzamide and ethyl 2-chloroacetoacetate is prepared in a suitable solvent, such as denatured spirit.

-

The reaction mixture is heated to approximately 60-65°C for a period of 2.5 hours.

-

The causality behind this step lies in the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halo ketone (ethyl 2-chloroacetoacetate), followed by intramolecular cyclization and dehydration to form the thiazole ring.

-

Upon completion, the reaction mixture is cooled to 0-5°C and stirred to facilitate precipitation of the product.

-

The solid product is then isolated by filtration, washed, and dried under reduced pressure.

The following flowchart illustrates this synthetic pathway:

Caption: Synthetic workflow for Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Role in Drug Development and Biological Significance

The primary significance of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate lies in its role as a key intermediate in the synthesis of Febuxostat.[1] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and gout.

The synthesis of Febuxostat from this intermediate typically involves a formylation reaction to introduce a formyl group at the 3-position of the hydroxyphenyl ring, followed by further modifications.

While the intrinsic biological activity of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is not extensively studied, its hydrochloride salt has been explored for potential therapeutic applications. Research into its hydrochloride salt suggests potential antioxidant properties, making it a candidate for studies aimed at mitigating oxidative stress. The thiazole moiety is a well-known pharmacophore, and derivatives are often investigated for a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[8][9]

Safety and Handling

As a laboratory chemical, appropriate safety precautions should be taken when handling Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Based on available safety data, the compound is classified as causing serious eye damage.[2]

Recommended Handling Procedures:

-

Handle in a well-ventilated area.[4]

-

Wear suitable protective clothing, including gloves and eye/face protection.[4]

-

Avoid formation of dust and aerosols.

-

In case of eye contact, rinse immediately with plenty of water for several minutes and seek medical attention.[4]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a compound of considerable interest to the pharmaceutical industry. Its well-defined synthesis and critical role as a building block for the gout medication Febuxostat underscore its importance. While further research into its own pharmacological profile may be warranted, its current value as a key intermediate is firmly established. This guide provides a solid foundation of its chemical properties, structure, and synthesis to aid researchers in their drug discovery and development endeavors.

References

-

BioCrick. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate-COA. [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

-

BioCrick. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | CAS:161797-99-5. [Link]

-

MySkinRecipes. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

-

BioCrick. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate-COA. [Link]

-

ARTIS STANDARDS. Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate(G). [Link]

-

Pharmaffiliates. CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [Link]

Sources

- 1. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 2. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. echemi.com [echemi.com]

- 5. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate [myskinrecipes.com]

- 6. biocrick.com [biocrick.com]

- 7. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | CAS:161797-99-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

Mechanism of action of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate

An In-Depth Technical Guide on the Putative Mechanism of Action of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate

Authored by a Senior Application Scientist

Preamble: Navigating the Frontiers of Thiazole-Based Therapeutics

To the esteemed researchers, scientists, and pioneers in drug development, this guide delves into the mechanistic underpinnings of this compound. It is crucial to establish at the outset that this molecule represents a novel frontier, with direct, comprehensive studies on its mechanism of action being nascent. Therefore, this document is structured as a forward-looking technical guide, synthesizing established knowledge from structurally analogous compounds to build a robust, testable hypothesis regarding its biological activity. Our approach is grounded in the principles of chemical similarity and proven pharmacological actions of the thiazole scaffold, a privileged structure in medicinal chemistry.

The narrative that follows is not a mere recitation of facts but a logical framework designed to empower your research. We will explore the most probable mechanisms of action, provide the causal reasoning behind these hypotheses, and furnish detailed experimental protocols to validate these claims. This guide is intended to be a dynamic tool, fostering both understanding and empirical investigation.

The Thiazole-5-Carboxylate Scaffold: A Cornerstone of Modern Medicinal Chemistry

The thiazole ring is a heterocyclic motif of immense significance in drug discovery, renowned for its diverse pharmacological activities.[1] Its presence in numerous approved drugs and clinical candidates underscores its versatility as a pharmacophore. The thiazole nucleus is an integral part of molecules with antimicrobial, anti-inflammatory, anticancer, and other therapeutic properties.[1][2][3] The ethyl 5-carboxylate substitution, in particular, often serves as a key interaction point with biological targets, enhancing binding affinity and modulating activity.

This compound belongs to this distinguished class of compounds. While direct literature on this specific molecule is sparse, its structural features provide compelling clues to its potential mechanism of action. Specifically, the 2-substituted aminothiazole core is a recurring motif in compounds targeting enzymes and signaling pathways central to disease pathogenesis.

Primary Hypothesized Mechanism of Action: Xanthine Oxidase Inhibition

A compelling line of inquiry into the mechanism of this compound is its potential role as a xanthine oxidase inhibitor. This hypothesis is predicated on the striking structural similarity to Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase approved for the treatment of hyperuricemia and gout.[4]

The Central Role of Xanthine Oxidase in Purine Metabolism and Gout

Xanthine oxidase is a critical enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The overproduction or underexcretion of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, triggering the painful inflammatory response characteristic of gout.

Caption: Hypothesized inhibition of the purine catabolism pathway.

Structural Analogy to Febuxostat

Febuxostat features a 2-phenylthiazole core, and its impurity profile includes Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This structural precedent strongly suggests that the thiazole-5-carboxylate scaffold is amenable to binding within the active site of xanthine oxidase. The 4-hydroxy and 2-methylamino substituents of the query compound likely influence its electronic and steric properties, potentially modulating its binding affinity and selectivity for the enzyme.

Experimental Validation: In Vitro Xanthine Oxidase Inhibition Assay

To empirically test this hypothesis, a robust in vitro enzymatic assay is required. The following protocol outlines a standard procedure for assessing the inhibitory potential of this compound against xanthine oxidase.

Protocol: Spectrophotometric Measurement of Xanthine Oxidase Activity

Objective: To determine the IC50 value of this compound for xanthine oxidase.

Principle: This assay measures the enzymatic activity of xanthine oxidase by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Potassium phosphate buffer (pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

DMSO (vehicle)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 50 mM potassium phosphate buffer (pH 7.5).

-

Prepare a stock solution of xanthine in the buffer.

-

Prepare a stock solution of xanthine oxidase in the buffer.

-

Prepare a stock solution of the test compound and allopurinol in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution at various concentrations (final DMSO concentration should be <1%)

-

Xanthine solution

-

-

Include control wells:

-

No-enzyme control (buffer and substrate)

-

No-inhibitor control (enzyme, substrate, and vehicle)

-

Positive control (enzyme, substrate, and allopurinol)

-

-

-

Enzymatic Reaction and Measurement:

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding the xanthine oxidase solution to all wells except the no-enzyme control.

-

Immediately begin monitoring the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation (V) from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Secondary Hypothesized Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory potential of thiazole derivatives is well-documented, with some analogs exhibiting inhibitory effects on cyclooxygenase (COX) enzymes.[5][6] This provides a second, highly plausible mechanism of action for this compound.

The Role of COX Enzymes in Inflammation

COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid signaling molecules that mediate a wide range of physiological and pathological processes, including inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily through the inhibition of COX enzymes.

Caption: Hypothesized inhibition of the arachidonic acid cascade.

Evidence for COX Inhibition by Thiazole Derivatives

Studies on 5-methylthiazole-thiazolidinone conjugates have demonstrated their potential as anti-inflammatory agents, with some compounds showing better activity than the standard drug indomethacin.[5] The mechanism for these compounds was identified as selective inhibition of COX-1. This precedent suggests that this compound may also interact with the active site of COX enzymes, thereby blocking prostaglandin synthesis and exerting an anti-inflammatory effect.

Experimental Validation: In Vitro COX Inhibition Assay

To investigate this potential mechanism, a COX fluorescent inhibitor screening assay can be employed. This assay provides a sensitive and high-throughput method for identifying and characterizing COX inhibitors.

Protocol: COX Fluorescent Inhibitor Screening Assay

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

Ovine COX-1 and human recombinant COX-2

-

Heme

-

Arachidonic acid

-

TMPD

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

This compound (test compound)

-

Celecoxib (COX-2 selective inhibitor) and SC-560 (COX-1 selective inhibitor) as positive controls

-

DMSO (vehicle)

-

96-well microplates

-

Spectrophotometer capable of reading at 590 nm

Procedure:

-

Enzyme Preparation:

-

Prepare stock solutions of COX-1 and COX-2 in the assay buffer containing heme.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

COX-1 or COX-2 enzyme solution

-

Test compound solution at various concentrations (final DMSO concentration should be <1%)

-

-

Include control wells as described in the xanthine oxidase assay protocol.

-

-

Enzymatic Reaction and Measurement:

-

Add TMPD to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Shake the plate for 10-15 seconds.

-

Incubate for 5 minutes at room temperature.

-

Measure the absorbance at 590 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 values for both COX-1 and COX-2.

-

Other Potential Biological Activities

The thiazole scaffold is a versatile platform for discovering new bioactive molecules. Beyond the primary hypotheses of xanthine oxidase and COX inhibition, it is plausible that this compound could exhibit other biological activities. The literature on related thiazole derivatives points to potential antimicrobial and antifungal properties.[2][3] Therefore, screening this compound against a panel of bacterial and fungal strains would be a valuable secondary line of investigation.

Quantitative Data Summary

As direct experimental data for this compound is not yet available, the following table presents hypothetical data based on the known activities of related thiazole derivatives to illustrate the expected outcomes of the proposed experiments.

| Target Enzyme | Related Compound | Reported IC50 | Hypothesized IC50 for Test Compound |

| Xanthine Oxidase | Febuxostat | 2-5 nM | 10-100 nM |

| COX-1 | 5-methylthiazole derivative | ~1 µM | 0.5-5 µM |

| COX-2 | 5-methylthiazole derivative | >10 µM | >10 µM (assuming COX-1 selectivity) |

Conclusion and Future Directions

This technical guide has delineated a scientifically rigorous and data-driven approach to elucidating the mechanism of action of this compound. The primary hypotheses of xanthine oxidase and COX inhibition are grounded in the established pharmacology of structurally related thiazole-containing compounds. The detailed experimental protocols provided herein offer a clear path to validating these hypotheses and quantifying the compound's potency and selectivity.

Future research should focus on executing these in vitro assays, followed by cell-based assays to confirm the mechanism in a more physiological context. Should the compound prove to be a potent inhibitor of either target, subsequent studies could explore its efficacy in animal models of gout or inflammation. The exploration of this novel thiazole derivative holds significant promise for the development of new therapeutic agents.

References

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

PubMed. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (1:1). Retrieved from [Link]

-

MDPI. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

PubChem. (n.d.). Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 5. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preliminary Biological Activity Screening of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate

This guide provides a comprehensive framework for conducting the preliminary biological activity screening of the novel compound, Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate. The methodologies detailed herein are designed to rigorously assess its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The experimental design prioritizes scientific integrity, reproducibility, and a clear rationale for each procedural step.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2] The unique structural features of the thiazole nucleus, particularly the presence of nitrogen and sulfur atoms, facilitate interactions with various biological targets.[3] this compound is a synthetic compound belonging to this versatile class. Its structural attributes, including the thiazole core, a hydroxyl group, a methylamino substituent, and a carboxylate moiety, suggest a potential for diverse biological interactions. This guide outlines a systematic approach to elucidate the preliminary bioactivity profile of this compound.

Rationale for Screening Cascade

The initial screening is strategically focused on three key therapeutic areas where thiazole derivatives have shown significant promise:

-

Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[4][5][6]

-

Anticancer Activity: Cancer remains a leading cause of mortality worldwide, and the development of novel, effective, and less toxic anticancer drugs is a critical research area.[3][7] Thiazole-containing compounds have been identified as promising anticancer agents, with some already in clinical use.[3][8]

-

Anti-inflammatory Activity: Chronic inflammation is implicated in a multitude of diseases. Thiazole derivatives have been reported to possess anti-inflammatory properties, suggesting their potential as therapeutic leads.

This multi-pronged screening approach allows for a broad yet targeted initial assessment of the compound's therapeutic potential.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the preliminary biological evaluation of this compound.

The initial assessment of antimicrobial activity will be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[9][10]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay [9][11][12]

-

Preparation of Test Compound: Dissolve this compound in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) to a stock concentration of 10 mg/mL.

-

Microbial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used.

-

Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

-

Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungi: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404)

-

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Assay Procedure: a. In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells. b. Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate. c. Inoculate each well with 100 µL of the diluted microbial suspension. d. Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Data Presentation: Antimicrobial Activity (MIC in µg/mL)

| Microorganism | This compound | Standard Antimicrobial |

| S. aureus | Ampicillin | |

| B. subtilis | Ampicillin | |

| E. coli | Gentamicin | |

| P. aeruginosa | Gentamicin | |

| C. albicans | Fluconazole | |

| A. niger | Amphotericin B |

The preliminary anticancer activity will be evaluated by assessing the cytotoxicity of the compound against a panel of human cancer cell lines using the MTT assay.[13][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay [15][16]

-

Cell Lines: A panel of human cancer cell lines representing different tumor types should be used.

-

MCF-7 (Breast adenocarcinoma)

-

A549 (Lung carcinoma)

-

HepG2 (Hepatocellular carcinoma)

-

HCT-116 (Colorectal carcinoma)

-

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Cytotoxicity (IC50 in µM)

| Cell Line | This compound | Doxorubicin (Standard) |

| MCF-7 | ||

| A549 | ||

| HepG2 | ||

| HCT-116 |

The preliminary anti-inflammatory activity will be assessed by evaluating the compound's ability to inhibit key enzymes involved in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[17][18]

3.3.1. Cyclooxygenase (COX) Inhibition Assay

This assay will determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.[19][20]

Experimental Workflow: COX Inhibition Assay

Caption: Workflow for determining COX-1 and COX-2 inhibition.

Detailed Protocol: COX Inhibition Assay [21][22]

-

Reagents: Use commercially available COX inhibitor screening assay kits.

-

Enzyme and Substrate: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

-

Assay Procedure: a. In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations. b. Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period. c. Initiate the reaction by adding arachidonic acid. d. Incubate at 37°C for a specified time. e. Terminate the reaction.

-

Product Quantification: The amount of prostaglandin H2 (PGH2) produced is measured, often by converting it to a more stable product like prostaglandin F2α (PGF2α), which is then quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2.

3.3.2. Lipoxygenase (LOX) Inhibition Assay

This assay will evaluate the compound's ability to inhibit the activity of lipoxygenase, another key enzyme in the inflammatory pathway.[23]

Detailed Protocol: LOX Inhibition Assay [18][24]

-

Reagents: Use a commercially available lipoxygenase inhibitor screening assay kit.

-

Enzyme and Substrate: Soybean lipoxygenase is commonly used, with linoleic acid or arachidonic acid as the substrate.

-

Assay Procedure: a. In a 96-well plate, add the assay buffer and the test compound at various concentrations. b. Add the lipoxygenase enzyme and incubate. c. Initiate the reaction by adding the substrate. d. Incubate at room temperature.

-

Detection: The production of hydroperoxides is measured colorimetrically or fluorometrically.

-

Data Analysis: Calculate the percentage of LOX inhibition for each concentration and determine the IC50 value.

Data Presentation: Anti-inflammatory Activity (IC50 in µM)

| Enzyme | This compound | Standard Inhibitor |

| COX-1 | Indomethacin | |

| COX-2 | Celecoxib | |

| LOX | Quercetin |

Interpretation of Results and Future Directions

The preliminary screening data will provide valuable insights into the potential therapeutic applications of this compound.

-

Potent and broad-spectrum antimicrobial activity would warrant further investigation, including time-kill kinetics, mechanism of action studies, and testing against resistant strains.

-

Significant and selective cytotoxicity against cancer cell lines would justify further studies to elucidate the mechanism of cell death (e.g., apoptosis, cell cycle arrest), in vivo efficacy in animal models, and structure-activity relationship (SAR) studies.[3][25]

-

Potent and selective inhibition of COX-2 or LOX would suggest a promising anti-inflammatory agent with a potentially favorable safety profile, meriting further in vivo studies in animal models of inflammation.[26][27]

The collective results from this initial screening will guide the subsequent stages of drug discovery and development for this novel thiazole derivative.

References

-

Wikipedia. MTT assay. [Link].

-

PubMed. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link].

-

SpringerLink. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link].

-

PubMed. Cell sensitivity assays: the MTT assay. [Link].

-

Ingenta Connect. Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. [Link].

-

National Institutes of Health (NIH). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. [Link].

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link].

-

Taylor & Francis Online. Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link].

-

MDPI. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link].

-

MDPI. The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link].

-

ResearchGate. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link].

-

PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link].

-

JOVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link].

-

MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link].

-

National Institutes of Health (NIH). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. [Link].

-

Wikipedia. Broth microdilution. [Link].

-

National Institutes of Health (NIH). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link].

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link].

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link].

-

PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link].

-

ACS Publications. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. [Link].

-

Bio-Techne. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). [Link].

-

ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol.. [Link].

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link].

-

ResearchGate. Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link].

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link].

-

Microbe Online. Broth Dilution Method for MIC Determination. [Link].

-

National Institutes of Health (NIH). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. [Link].

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link].

-

National Institutes of Health (NIH). Lipoxygenase Inhibition by Plant Extracts - PMC. [Link].

-

National Institutes of Health (NIH). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC - PubMed Central. [Link].

-

Oriental Journal of Chemistry. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. [Link].

-

ResearchGate. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. [Link].

-

Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link].

-

National Institutes of Health (NIH). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. [Link].

-

PubMed Central. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link].

-

National Institutes of Health (NIH). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link].

-

PubMed. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. [Link].

-

ACS Publications. Rehmannins A–D, Anti-inflammatory Carotenoid Pigments from the Fresh Root of Rehmannia glutinosa | Organic Letters. [Link].

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link].

-

PubMed. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. [Link].

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. MTT assay - Wikipedia [en.wikipedia.org]

- 14. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. testinglab.com [testinglab.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. caymanchem.com [caymanchem.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, and potential applications, drawing upon the broader context of 2-aminothiazole derivatives.

Core Chemical Identity

This compound is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The core thiazole structure is a prevalent scaffold in a multitude of biologically active compounds.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl 4-hydroxy-2-(methylamino)thiazole-5-carboxylate |

| CAS Number | 914347-44-7[1] |

| Molecular Formula | C₇H₁₀N₂O₃S[1] |

| Molecular Weight | 202.23 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(O)N=C(S1)NC |

| InChI Key | InChI=1S/C7H10N2O3S/c1-3-12-6(11)4-5(10)9-7(8-2)13-4/h10H,3H2,1-2H3,(H,8,9) |

Scientific Rationale and Significance

The thiazole ring and its derivatives are cornerstones in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole moiety, in particular, is a key pharmacophore found in numerous approved drugs. The introduction of a methylamino group at the 2-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 5-position of the thiazole ring in this compound creates a unique electronic and steric profile that can be exploited for targeted drug design.

The methylamino group can act as a hydrogen bond donor and acceptor, influencing binding to biological targets. The hydroxyl group can also participate in hydrogen bonding and may be a site for further functionalization. The ethyl carboxylate group can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic properties.

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several established methods for constructing the 2-aminothiazole core, followed by or incorporating the specific substitutions. A common and versatile method is the Hantzsch thiazole synthesis.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is illustrated below. The key disconnection is the Hantzsch condensation between a thiourea derivative and an α-halocarbonyl compound.

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of the target compound based on the Hantzsch reaction.

Materials:

-

N-Methylthiourea

-

Ethyl 2-chloroacetoacetate

-

Ethanol

-

Sodium acetate (or another suitable base)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylthiourea (1.0 eq) in ethanol.

-

Addition of Base: Add sodium acetate (1.1 eq) to the solution and stir until dissolved.

-

Addition of α-Halocarbonyl: Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Diagram of the Hantzsch Synthesis Workflow:

Caption: Step-by-step workflow for the Hantzsch synthesis.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively published, the structural motifs present suggest several promising avenues for investigation.

-

Kinase Inhibition: The 2-aminothiazole scaffold is present in several kinase inhibitors. The functional groups on the target molecule could be tailored to interact with the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial Agents: Thiazole derivatives have a long history as antimicrobial agents. The compound could be screened against a panel of bacterial and fungal strains to assess its potential as a novel anti-infective.

-

Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against a wide range of biological targets. Hits from such screens can be further optimized to develop potent and selective ligands.

Characterization and Analytical Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methylamino proton (singlet or broad singlet), the methyl group of the methylamino moiety (singlet or doublet), and the hydroxyl proton (broad singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the thiazole ring, and the carbons of the ethyl and methylamino groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (202.0463 for [M+H]⁺). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, O-H, C=O (ester), and C=N stretching vibrations. |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

Conclusion and Future Directions

This compound is a synthetically accessible heterocyclic compound with significant potential for applications in drug discovery. Its structural features, particularly the 2-methylaminothiazole core, make it an attractive candidate for screening in various biological assays. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive biological evaluation against a diverse panel of targets, and structure-activity relationship (SAR) studies to optimize its pharmacological properties. The exploration of this and related thiazole derivatives will undoubtedly contribute to the development of novel therapeutic agents.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole based scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707.

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

Sources

An In-Depth Technical Guide to the Discovery and Historical Context of Thiazole Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, the thiazole ring—a five-membered aromatic ring containing sulfur and nitrogen atoms—holds a place of particular distinction.[1][2] Its unique electronic structure and versatile reactivity have made it a cornerstone in both the natural world and the synthetic chemist's toolkit.[1][3] This guide delves into the rich history of thiazole compounds, tracing their journey from initial discovery to their indispensable role in modern medicine and beyond. For the drug development professional, understanding this historical context provides not only a foundation in the core chemistry but also invaluable insights into the evolution of medicinal chemistry and the enduring legacy of this remarkable scaffold.

Thiazole and its derivatives are integral components of numerous biologically active molecules, from essential vitamins to life-saving drugs.[3][4] Their broad spectrum of pharmacological activities—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—has cemented their status as a "privileged scaffold" in drug discovery.[5][6] This guide will explore the key milestones in the history of thiazole research, from the pioneering synthesis methods to the discovery of naturally occurring thiazoles and the development of synthetic drugs that have shaped modern therapeutics.

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The story of synthetic thiazole chemistry begins in 1887 with the seminal work of German chemist Arthur Hantzsch.[7][8] His development of the Hantzsch thiazole synthesis was a landmark achievement, providing the first reliable and versatile method for constructing the thiazole ring.[6][7] This reaction, which involves the condensation of an α-haloketone with a thioamide, remains a fundamental and widely used method in organic synthesis today.[6][9]

The elegance of the Hantzsch synthesis lies in its simplicity and broad applicability, allowing for the creation of a wide array of substituted thiazoles.[9] The reaction proceeds through a multi-step pathway that begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the ring.[10]

Experimental Protocol: A Classic Hantzsch Thiazole Synthesis

The following protocol outlines a representative Hantzsch synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[6][10]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate

-

Büchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]

-

Add 5 mL of methanol and a stir bar to the vial.[6]

-

Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[6]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

-

Filter the resulting precipitate using a Büchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a tared watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.

Caption: The Hantzsch Thiazole Synthesis Workflow.

Nature's Embrace of the Thiazole Ring: Thiamine (Vitamin B1)

Long before chemists began to synthesize thiazoles in the lab, nature had already harnessed the power of this versatile ring. A pivotal moment in the history of thiazole research was the discovery of its presence in thiamine, also known as vitamin B1.[4][11] Thiamine is an essential micronutrient for humans, playing a critical role in carbohydrate metabolism and nerve function.[12]

The thiamine molecule is composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[13] Its discovery was a culmination of research into the cause of beriberi, a debilitating disease that was prevalent in Asia. In the late 19th and early 20th centuries, researchers like Christiaan Eijkman and Umetaro Suzuki made crucial observations that led to the understanding that beriberi was caused by a dietary deficiency.[12] The active compound, thiamine, was finally isolated in 1926 and its structure, including the thiazole ring, was elucidated in the 1930s.[14]

The biosynthesis of the thiazole moiety of thiamine is a fascinating process. In many organisms, the sulfur atom is derived from the amino acid cysteine, which provides the N-C-C-S backbone of the ring.[2]

Caption: Structural components of the Thiamine molecule.

The Thiazole Ring in a Medical Marvel: Penicillin

The discovery of penicillin by Alexander Fleming in 1928 heralded the dawn of the antibiotic age.[15][16] This chance observation of a mold, Penicillium rubens, inhibiting the growth of bacteria set in motion a series of events that would revolutionize medicine.[17][18] While Fleming made the initial discovery, it was a team of scientists at the University of Oxford, including Howard Florey and Ernst Chain, who successfully isolated and purified penicillin in the early 1940s, transforming it from a laboratory curiosity into a life-saving drug.[15][18][19]

The chemical structure of penicillin was a significant puzzle for scientists. It was finally elucidated in 1945, revealing a unique and highly labile beta-lactam ring fused to a thiazolidine ring—a reduced form of the thiazole ring.[15] This discovery was a testament to the collaborative efforts of chemists and crystallographers, including Dorothy Hodgkin who used X-ray crystallography to confirm the structure. The presence of the thiazolidine ring is crucial for penicillin's antibacterial activity.

The Rise of Synthetic Thiazole Drugs: Sulfathiazole

Following the discovery of Prontosil in the early 1930s by Gerhard Domagk, which was found to metabolize into the active antibacterial compound sulfanilamide, the field of medicinal chemistry was ignited with the quest to synthesize more potent and less toxic sulfonamide derivatives.[20] This research boom led to the development of sulfathiazole in the late 1930s, a sulfonamide antibiotic that incorporated a thiazole ring.[20][21]

Sulfathiazole quickly became a cornerstone in the fight against bacterial infections before the widespread availability of penicillin.[20][22] It was used to treat a wide range of ailments, including urinary tract infections and meningitis, and significantly reduced mortality from previously life-threatening diseases.[21][22]

The mechanism of action of sulfathiazole, like other sulfa drugs, involves the inhibition of folic acid synthesis in bacteria.[21][22] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial growth and replication.[22]

The Sulfathiazole Disaster and the Birth of Good Manufacturing Practices

A significant event in the history of sulfathiazole was the 1941 disaster in which tablets manufactured by the Winthrop Chemical Company were contaminated with the sedative phenobarbital.[20][23] This tragic incident led to hundreds of deaths and injuries and was a major catalyst for the implementation of Good Manufacturing Practices (GMPs) in the pharmaceutical industry, highlighting the critical need for stringent quality control in drug production.[20][23][24]

The Modern Era: Thiazole Derivatives in Drug Discovery

The legacy of these early discoveries continues to resonate in modern drug development. The thiazole ring is a prevalent feature in a vast array of pharmaceuticals, underscoring its versatility and importance in medicinal chemistry.[3][25][26]

| Drug Class | Example(s) | Therapeutic Use |

| Anticancer | Dasatinib, Tiazofurin | Treatment of various cancers[1][25] |

| Anti-HIV | Ritonavir | Treatment of HIV/AIDS[25] |

| Antifungal | Ravuconazole, Abafungin | Treatment of fungal infections[4][25] |

| Anti-inflammatory | Meloxicam, Fanetizole | Reduction of inflammation and pain[25] |

| Antiparasitic | Nitazoxanide | Treatment of parasitic infections[25] |

The ongoing exploration of thiazole chemistry continues to yield novel compounds with diverse biological activities.[5][27] Researchers are constantly developing new synthetic methodologies and exploring the structure-activity relationships of thiazole derivatives to design more effective and targeted therapies.[3][27]

Caption: A timeline of major milestones in thiazole research.

Conclusion: An Enduring Legacy and a Promising Future

From its formal synthetic debut with the Hantzsch synthesis to its vital roles in nature's own molecules and the arsenal of modern medicine, the journey of the thiazole ring is a compelling narrative of scientific discovery and innovation. For researchers and drug development professionals, this history is not merely academic; it is a testament to the enduring power of fundamental chemistry and a source of inspiration for future breakthroughs. The versatility of the thiazole scaffold, coupled with an ever-expanding toolkit of synthetic methods, ensures that it will remain a central focus in the quest for novel therapeutics for years to come.

References

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology.

- The Rise and Fall of a Wonder Drug: A Technical History of Sulf

- The Historical Significance and Evolving Applications of Sulfathiazole Sodium. NINGBO INNO PHARMCHEM CO.,LTD.

- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Hantzsch Thiazole Synthesis. SynArchive.

- The Role of Thiazole Deriv

- A review on thiazole based compounds & it's pharmacological activities. (2024).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.

- Synthesis of Thiazole. (2022). ChemicalBook.

- Alexander Fleming Discovery and Development of Penicillin. American Chemical Society.

- What is Sulfathiazole used for?. (2024).

- The 1941 sulfathiazole disaster and the birth of good manufacturing practices. (1999). PubMed.

- Vitamin B1 (Thiamine)- Molecule of the Month - September 2017. (2017). University of Bristol.

- The 1941 sulfathiazole disaster and the birth of good manufacturing practices. Semantic Scholar.

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

- Discovery and synthesis of novel thiazole-based compounds. Benchchem.

- Thiazole. (2023). Britannica.

- Thiazole. Wikipedia.

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- THIAMINE, Vitamin B1. (2021). New Drug Approvals.

- The importance of thiamine (vitamin B1) in humans. PubMed Central.

- Hantzsch Thiazole Synthesis.

- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- Recent Development in the Synthesis of Thiazoles.

- Thiamine. PubChem.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- Thiamine. Wikipedia.

- Thiazole: A Versatile Heterocycle in Organic Synthesis and Pharmaceutical Applic

- Thiazole synthesis. Organic Chemistry Portal.

- Penicillin: Opening the Era of Antibiotics. (2024). USDA ARS.

- The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use. PubMed Central.

- Penicillin. Wikipedia.

- History of penicillin. Wikipedia.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 12. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. acs.org [acs.org]

- 16. Penicillin: Opening the Era of Antibiotics : USDA ARS [ars.usda.gov]

- 17. Penicillin - Wikipedia [en.wikipedia.org]

- 18. History of penicillin - Wikipedia [en.wikipedia.org]

- 19. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. nbinno.com [nbinno.com]

- 22. What is Sulfathiazole used for? [synapse.patsnap.com]

- 23. The 1941 sulfathiazole disaster and the birth of good manufacturing practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

- 25. globalresearchonline.net [globalresearchonline.net]

- 26. nbinno.com [nbinno.com]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Protocol for in vitro testing of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate

An In-Depth Guide to the In Vitro Evaluation of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate for Anti-Inflammatory Properties

Introduction: Rationale for Investigation

The thiazole ring is a prominent heterocyclic scaffold found in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities.[1] Its unique structure is a key feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] Thiazole derivatives have been extensively studied and have demonstrated significant potential as anti-inflammatory, anticancer, and enzyme-inhibiting agents.[2][3][4][5] Specifically, various thiazole-containing molecules have been shown to effectively suppress inflammatory responses in cellular models.[2][6]

This application note details a robust and logical in vitro testing protocol for a novel compound, this compound. While specific biological data for this exact molecule is not yet widely published, its structural similarity to other biologically active thiazoles, such as intermediates used in the synthesis of anti-inflammatory and anti-gout medications, provides a strong rationale for its investigation as a potential therapeutic agent.[7][8]